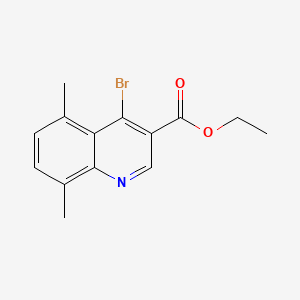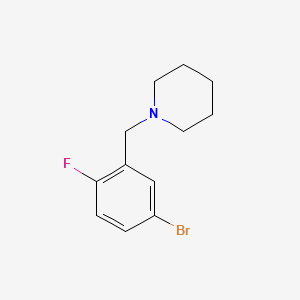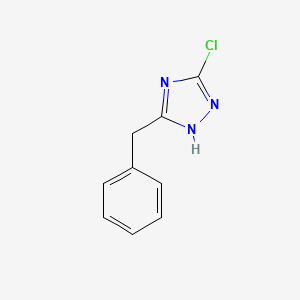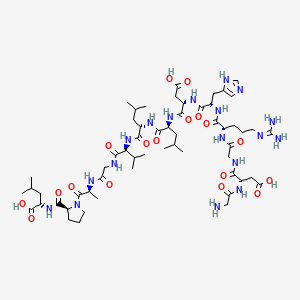
Glycoprotein IIb Fragment (300-312)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycoprotein IIb Fragment (300-312) is a peptide compound with the sequence GDGRHDLLVGAPL. It is a fragment of the platelet membrane glycoprotein IIb, which plays a crucial role in platelet aggregation and adhesion. This fragment has been shown to inhibit the aggregation of washed human platelets and the adhesion of stimulated platelets to fibrinogen, fibronectin, vitronectin, and von Willebrand factor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Glycoprotein IIb Fragment (300-312) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: While specific industrial production methods for Glycoprotein IIb Fragment (300-312) are not widely documented, the general approach involves large-scale SPPS, followed by purification and quality control processes to ensure high purity and consistency of the peptide product.
Análisis De Reacciones Químicas
Types of Reactions: Glycoprotein IIb Fragment (300-312) primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove protecting groups during SPPS.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Cleavage: The final peptide is cleaved from the resin using a TFA-based cleavage cocktail.
Major Products: The primary product of these reactions is the Glycoprotein IIb Fragment (300-312) peptide itself. By-products may include truncated or misfolded peptides, which are typically removed during purification.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Glycoprotein IIb Fragment (300-312) exerts its effects by inhibiting the interaction between glycoprotein IIb/IIIa and adhesive ligands such as fibrinogen, fibronectin, vitronectin, and von Willebrand factor. This inhibition prevents platelet aggregation and adhesion, thereby reducing the formation of thrombi . The molecular targets involved include the glycoprotein IIb/IIIa receptor complex on the platelet surface .
Comparación Con Compuestos Similares
Glycoprotein IIIa Fragment: Another fragment of the glycoprotein IIb/IIIa complex, involved in similar platelet functions.
Eptifibatide: A cyclic heptapeptide that inhibits glycoprotein IIb/IIIa and is used as an antiplatelet agent.
Tirofiban: A non-peptide glycoprotein IIb/IIIa inhibitor used to prevent platelet aggregation.
Uniqueness: Glycoprotein IIb Fragment (300-312) is unique in its specific sequence and its ability to selectively inhibit platelet aggregation and adhesion without affecting other platelet functions. This specificity makes it a valuable tool in research and therapeutic applications .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H94N18O18/c1-27(2)16-34(49(85)70-35(17-28(3)4)52(88)74-46(30(7)8)54(90)64-24-42(77)66-31(9)55(91)75-15-11-13-40(75)53(89)73-39(56(92)93)18-29(5)6)69-51(87)38(21-45(81)82)72-50(86)36(19-32-23-61-26-65-32)71-48(84)33(12-10-14-62-57(59)60)67-43(78)25-63-47(83)37(20-44(79)80)68-41(76)22-58/h23,26-31,33-40,46H,10-22,24-25,58H2,1-9H3,(H,61,65)(H,63,83)(H,64,90)(H,66,77)(H,67,78)(H,68,76)(H,69,87)(H,70,85)(H,71,84)(H,72,86)(H,73,89)(H,74,88)(H,79,80)(H,81,82)(H,92,93)(H4,59,60,62)/t31-,33-,34-,35-,36-,37-,38-,39-,40-,46-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXVRZSKJITZRV-MEUOEAALSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H94N18O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1319.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(2-Methyl-1H-iMidazol-1-yl)Methyl]pyrrolidin-3-ol](/img/new.no-structure.jpg)
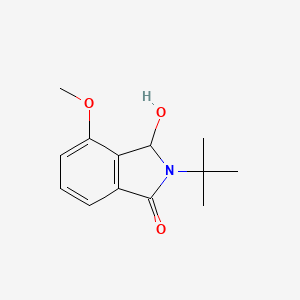
![4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride](/img/structure/B596768.png)
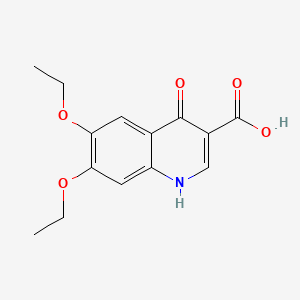
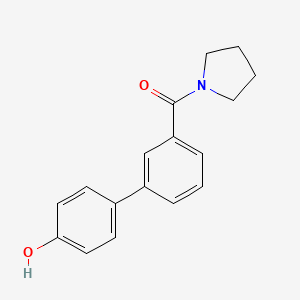
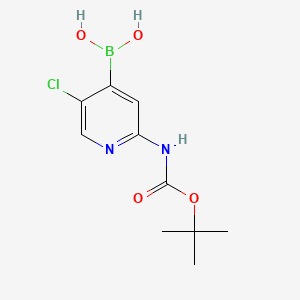
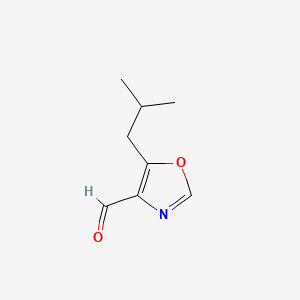
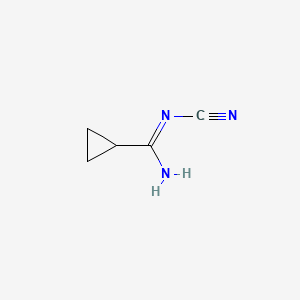
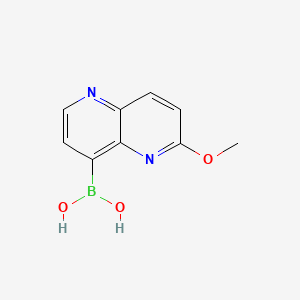
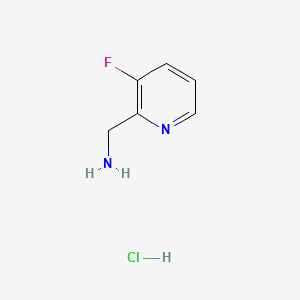
![N-(3-(5-Bromo-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B596780.png)
